molecular formula C13H19N3O4S B2898557 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine CAS No. 519006-12-3

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine

Cat. No.: B2898557
CAS No.: 519006-12-3
M. Wt: 313.37
InChI Key: NENONYOEPNGZKL-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is a versatile chemical compound widely used in scientific research. Its applications span across various fields, including drug discovery, organic synthesis, and medicinal chemistry. The compound’s unique properties make it an invaluable tool for researchers exploring innovative avenues for advancements in these fields.

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine typically involves a multi-step process. The general synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl ring.

    Piperazine Formation: The formation of the piperazine ring structure.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This modulation can lead to changes in cellular processes and biochemical pathways, contributing to its diverse applications in research.

Comparison with Similar Compounds

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)sulfonyl-4-methylpiperazine: Similar structure but with a methyl group instead of a propan-2-yl group.

    1-(4-Nitrophenyl)sulfonyl-4-ethylpiperazine: Similar structure but with an ethyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-11(2)14-7-9-15(10-8-14)21(19,20)13-5-3-12(4-6-13)16(17)18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENONYOEPNGZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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